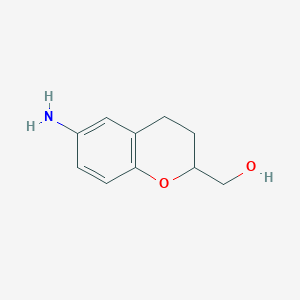

6-Amino-2-hydroxymethylchromane

Description

Contextualization within the Chromane (B1220400) Chemical Space

The chromane scaffold is a heterocyclic chemical structure consisting of a benzene (B151609) ring fused to a dihydropyran ring. This core can be modified at various positions, giving rise to a vast chemical space that includes well-known classes of compounds such as chromones and chromanones. nih.gov These variations, often involving the introduction of different functional groups, lead to a wide array of physicochemical properties and biological activities. 6-Amino-2-hydroxymethylchromane represents a specific substitution pattern on this core, featuring an amino group at the 6-position of the aromatic ring and a hydroxymethyl group at the 2-position of the dihydropyran ring.

Significance of Chromane Scaffolds in Modern Chemical Research

Chromane scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. researchgate.netacs.org This versatility has led to their incorporation into numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. researchgate.netrowan.edu The chromone (B188151) nucleus, a close relative of the chromane core, is found in molecules exhibiting anti-inflammatory, anticancer, anti-HIV, and neuroprotective properties. researchgate.netcore.ac.uk The structural rigidity and three-dimensional nature of the chromane system provide a robust framework for the precise spatial orientation of functional groups, enabling specific interactions with protein binding sites.

Rationale for Focused Investigation on this compound

The specific structural attributes of this compound make it a compound of significant interest for further scientific inquiry.

While direct biological studies on this compound are not extensively reported in the literature, the known activities of related compounds suggest its potential for biological relevance. For instance, amino-substituted heterocyclic compounds are known to possess a variety of biological activities. The presence of an amino group on the chromane ring could impart properties such as improved water solubility and the ability to form hydrogen bonds, which are often crucial for drug-receptor interactions.

Table 1: Examples of Biologically Active Chromane Derivatives

| Compound Class | Biological Activity |

| Chromanones | Antibacterial, Antifungal, Antidiabetic nih.gov |

| Chromones | Anti-inflammatory, Antioxidant, Anticancer researchgate.net |

| Aminated Isoflavones | Potential Anticancer Activity researchgate.net |

The structure of this compound presents a unique combination of functional groups that pose interesting synthetic challenges. The primary amino group is a versatile handle for further chemical modifications, while the hydroxymethyl group introduces a chiral center at the 2-position, meaning that stereoselective synthesis would be a key consideration for accessing enantiomerically pure forms of the compound. The synthesis of such substituted chromanes often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Table 2: Key Structural Features of this compound

| Feature | Description | Potential Implication |

| Chromane Core | Fused benzene and dihydropyran rings | Privileged scaffold for drug design |

| 6-Amino Group | Primary amine on the aromatic ring | Site for derivatization, potential for improved solubility and target interaction |

| 2-Hydroxymethyl Group | Primary alcohol on the dihydropyran ring | Introduces a chiral center, potential for hydrogen bonding |

The dual functionality of this compound opens up numerous avenues for the synthesis of novel derivatives. The amino group can be acylated, alkylated, or used as a directing group for further aromatic substitutions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups. These modifications could lead to the discovery of new compounds with tailored biological activities, potentially targeting a range of diseases. The exploration of these derivatives represents a significant and largely untapped area of research.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(6-amino-3,4-dihydro-2H-chromen-2-yl)methanol |

InChI |

InChI=1S/C10H13NO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6,11H2 |

InChI Key |

MQWNHLIDPINOEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)OC1CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 2 Hydroxymethylchromane

Retrosynthetic Strategies for 6-Amino-2-hydroxymethylchromane

A logical retrosynthetic analysis of this compound suggests a convergent approach. The primary disconnection can be made at the C-O and C-C bonds of the dihydropyran ring, leading back to a substituted phenolic precursor and a three-carbon synthon. A key consideration is the introduction of the amino group at the C-6 position and the hydroxymethyl group at the C-2 position with appropriate stereocontrol.

A plausible strategy involves the initial synthesis of a 6-nitro-substituted chromane (B1220400) derivative. The nitro group serves as a precursor to the final amino group, which can be obtained through a late-stage reduction. The chromane core itself can be constructed through various ring-closing reactions. The hydroxymethyl group at C-2 can be installed either by incorporating a suitable three-carbon building block during the ring formation or by functionalization of a pre-formed chromane ring.

An alternative retrosynthetic approach could involve starting from a chiral pool material, such as a substituted chiral alcohol, to directly install the stereocenter at C-2. This would then be followed by the construction of the chromane ring and subsequent functional group manipulations to introduce the amino group at C-6.

Established Synthetic Approaches for the Chromane Core Formation

The construction of the benzopyran nucleus, the core of the chromane structure, can be achieved through several established synthetic methods.

Ring-Closing Reactions for Benzopyran Nucleus Construction

A variety of ring-closing reactions have been successfully employed for the synthesis of the chromane skeleton. These methods often involve the reaction of a substituted phenol (B47542) with a suitable three-carbon component.

One common approach is the oxa-Michael addition reaction. For instance, the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated compound can lead to the formation of the chromane ring. nih.govnih.gov Specifically, a 5-nitro-salicylaldehyde could be reacted with an appropriate Michael acceptor to construct the 6-nitrochromane framework.

Another powerful method is the Heck coupling followed by Mitsunobu cyclization . This convergent three-step method provides 2-substituted chromans from readily accessible allylic alcohols and 2-iodophenols. organic-chemistry.org This strategy could be adapted by using a 4-nitro-2-iodophenol as the starting material.

Domino reactions catalyzed by organocatalysts have also emerged as a highly efficient method for constructing functionalized chromanes. For example, a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can yield highly functionalized chroman-2-ols, which are precursors to chromanes. nih.govnih.gov

Furthermore, Friedel-Crafts-type cyclizations of allylic phenols or related intermediates are also utilized to form the chromane ring.

Stereochemical Control in Chromane Ring Synthesis

Controlling the stereochemistry during the formation of the chromane ring is crucial, especially when substituents are present on the dihydropyran ring. Asymmetric catalysis has been extensively explored to achieve high levels of enantioselectivity.

For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been shown to effectively catalyze the asymmetric intramolecular oxa-Michael addition, leading to enantiomerically enriched chromanes. organic-chemistry.org The use of modularly designed organocatalysts can afford chromane products with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). nih.govnih.gov

Rhodium-catalyzed asymmetric transfer hydrogenation of chromanones can produce enantiomerically enriched chromanols, which are versatile intermediates for further transformations. organic-chemistry.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of flavanones provides access to chiral flavanols with three contiguous stereocenters. organic-chemistry.org

Introduction of the Hydroxymethyl Substituent at C-2

The introduction of the hydroxymethyl group at the C-2 position with the correct stereochemistry is a critical step in the synthesis of this compound.

Regioselective Functionalization at the Dihydropyran Ring

The hydroxymethyl group can be introduced by the reduction of a C-2 carboxylate or aldehyde group. For example, a 6-nitrochroman-2-carboxylate, synthesized through methods analogous to those for other substituted chroman-2-carboxylic acids, can be reduced to the corresponding 2-hydroxymethyl-6-nitrochromane. The synthesis of substituted chroman-4-ones, which can be precursors to C-2 functionalized chromanes, has been achieved through a one-step procedure involving a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org

A general method for preparing 2-substituted chromans involves the reaction of a salicylaldehyde with a suitable partner. For instance, the reaction of 5-nitrosalicylaldehyde with a protected α,β-unsaturated aldehyde or ketone could lead to a 6-nitrochroman (B2949806) with a functional group at C-2 that can be converted to a hydroxymethyl group.

Chiral Auxiliary and Asymmetric Catalysis for C-2 Stereocenter Formation

Achieving the desired stereochemistry at the C-2 position is paramount. This can be accomplished through several strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral pool synthesis offers an attractive approach where a readily available enantiopure starting material is used to introduce the desired stereocenter. For example, starting from a chiral epoxy alcohol, one could envision a pathway to a stereochemically defined 2-hydroxymethylchromane. The use of naturally abundant chiral compounds like terpenes, amino acids, and sugars as starting materials can be a cost-effective strategy. nih.gov

Asymmetric catalysis provides a powerful tool for setting the stereocenter at C-2. Asymmetric hydrogenation of a C-2 substituted 2H-chromene derivative using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can lead to the desired enantiomerically enriched 2-hydroxymethylchromane. organic-chemistry.org Organocatalytic methods, employing chiral amines or Brønsted acids, have also been successfully applied in the asymmetric synthesis of chromanes. nih.govnih.gov For instance, cooperative asymmetric catalysis with hydrogen chloride and chiral dual-hydrogen-bond donors enables highly enantioselective Prins cyclization of simple alkenyl aldehydes to form chromanes. organic-chemistry.org

Incorporation of the Amino Group at C-6

The introduction of an amino group onto the aromatic ring of the chromane system at the C-6 position is a critical step in the synthesis of this compound. This transformation can be achieved through several strategic approaches, primarily involving either direct amination of the aromatic ring or the reduction of a suitable precursor.

Direct Amination Strategies on the Aromatic Ring

Direct amination of an unactivated aromatic C-H bond is a challenging yet highly desirable transformation in organic synthesis due to its atom economy. While general methods for direct amination of aromatic compounds exist, their application to the chromane system, and specifically to 2-hydroxymethylchromane, is not widely documented in the scientific literature. These methods often require harsh reaction conditions and specialized catalysts, which can be incompatible with the other functional groups present in the molecule, such as the hydroxyl group. The development of mild and selective direct amination protocols for functionalized chromanes remains an area of active research.

Precursor Reduction and Amination Routes

A more common and reliable method for the introduction of the C-6 amino group involves a two-step sequence: nitration of the chromane ring followed by reduction of the resulting nitro group.

The synthesis of the key intermediate, 6-nitro-2-hydroxymethylchromane, can be accomplished through various synthetic routes. One plausible approach involves the nitration of a suitable 2-hydroxymethylchromane precursor. The conditions for nitration must be carefully controlled to achieve regioselectivity at the C-6 position and to avoid unwanted side reactions.

Once the 6-nitro derivative is obtained, its reduction to the corresponding amine is a well-established transformation. A variety of reducing agents can be employed for this purpose. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride and activated carbon in a mixed solvent system of alcohol and N,N-dimethylformamide. libretexts.org This method has been successfully applied to the reduction of related nitro-coumarin systems to their corresponding amino-coumarins. libretexts.org

Table 1: Reaction Conditions for the Reduction of 6-Nitrocoumarin

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Hydrazine hydrate, Ferric chloride, Activated carbon | Alcohol/DMF | 90-100 | 2 | libretexts.org |

This table presents data for a related compound, 6-nitrocoumarin, suggesting a viable route for the reduction of 6-nitro-2-hydroxymethylchromane.

Other catalytic hydrogenation methods, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, are also effective for the reduction of aromatic nitro groups and could be applied to the synthesis of this compound.

Stereoselective Synthesis of Enantiopure this compound

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to obtain a single enantiomer, as the two enantiomers can have different biological activities. The stereoselective synthesis of this compound can be achieved through two main strategies: asymmetric synthesis using chiral catalysts or the separation of a racemic mixture using chiral resolution techniques.

Application of Chiral Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. In the context of this compound, this would involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction that creates the stereocenter at C-2.

Several organocatalytic and transition-metal-catalyzed methods have been developed for the asymmetric synthesis of functionalized chromanes. nih.govnih.govnih.govgoogle.comnih.gov For instance, organocatalytic domino reactions, such as Michael/Michael/aldol condensation sequences, have been employed to construct highly functionalized tricyclic chromane frameworks with excellent diastereo- and enantioselectivities. nih.govnih.govnih.govgoogle.com While these methods have not been specifically reported for the synthesis of this compound, they demonstrate the potential of using chiral organocatalysts to access enantiopure chromane derivatives. The principles of these catalytic systems could be adapted to substrates leading to the target molecule.

Transition metal-catalyzed asymmetric hydrogenation of appropriate prochiral precursors is another powerful tool for accessing chiral amines and alcohols. google.com For example, the asymmetric hydrogenation of enamines or imines can lead to chiral amines, and the asymmetric reduction of ketones can yield chiral alcohols. A synthetic strategy could be envisioned where a precursor to this compound is subjected to an asymmetric reduction to establish the stereocenter at C-2.

Chiral Resolution Techniques for Enantiomer Separation

An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the two enantiomers. This process is known as chiral resolution. wikipedia.orgnih.gov

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgnih.gov This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as tartaric acid or camphorsulfonic acid. wikipedia.orgnih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the desired enantiomer of the amine can be recovered by treatment with a base.

Another powerful technique for chiral resolution is chromatography on a chiral stationary phase (CSP). nih.govwikipedia.org In this method, the racemic mixture is passed through a chromatography column that contains a chiral material. The two enantiomers interact differently with the chiral stationary phase, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for separating enantiomers.

Enzymatic resolution is another highly effective method for obtaining enantiopure compounds. google.com This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unacylated enantiomers.

Derivatization and Functionalization of this compound

The presence of both a primary amino group and a primary hydroxyl group makes this compound a versatile building block for the synthesis of a wide range of derivatives. These functional groups can be selectively modified to introduce new functionalities and to build more complex molecular architectures.

The primary amino group at the C-6 position can undergo a variety of common reactions. For instance, it can be acylated with acid chlorides or anhydrides to form amides. youtube.com It can also be alkylated or arylated through reactions such as the Buchwald-Hartwig amination. Furthermore, the amino group can be converted into other functional groups, such as a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce halogens, cyano groups, or other substituents.

The primary hydroxyl group at the C-2 position is also amenable to a wide range of chemical transformations. It can be esterified with carboxylic acids or their derivatives, or etherified through reactions such as the Williamson ether synthesis. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization. The selective protection of either the amino or the hydroxyl group is often a key step in a synthetic sequence to allow for the differential functionalization of the two reactive sites.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Amino (C-6) | Acylation | Acid chloride, Acid anhydride | Amide |

| Amino (C-6) | Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Amino (C-6) | Diazotization/Sandmeyer | NaNO₂, HX; CuX | Halogen, Cyano, etc. |

| Hydroxyl (C-2) | Esterification | Carboxylic acid, Acid chloride | Ester |

| Hydroxyl (C-2) | Etherification | Alkyl halide, Base | Ether |

| Hydroxyl (C-2) | Oxidation | Oxidizing agent (e.g., PCC, DMP) | Aldehyde |

This table provides a summary of potential reactions for derivatizing the functional groups of this compound.

Chemical Modifications of the C-6 Amino Group (e.g., acylation, alkylation)

The C-6 amino group of this compound, being a primary aromatic amine, is a nucleophilic center that readily participates in a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the chromane ring system.

Acylation: The amino group can be easily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(2-(hydroxymethyl)chroman-6-yl)acetamide. The acylation not only serves to introduce diverse substituents but can also act as a protecting group strategy for the amine functionality during subsequent reactions.

Alkylation: Alkylation of the C-6 amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or a ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to afford the corresponding secondary or tertiary amine.

| Reaction Type | Reagents and Conditions | Product |

| Acylation | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(2-(hydroxymethyl)chroman-6-yl)acetamide |

| Acylation | Acetic anhydride, Triethylamine, THF, rt | N-(2-(hydroxymethyl)chroman-6-yl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃, Acetonitrile, reflux | 2-(hydroxymethyl)-N-methylchroman-6-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃, Dichloroethane, rt | 2-(hydroxymethyl)-N-isopropylchroman-6-amine |

Transformations of the C-2 Hydroxymethyl Moiety (e.g., oxidation, esterification)

The C-2 hydroxymethyl group, a primary alcohol, provides another handle for synthetic diversification of the this compound scaffold.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of the oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are expected to convert the hydroxymethyl group to a formyl group, yielding 6-aminochromane-2-carbaldehyde. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), would likely lead to the formation of 6-aminochromane-2-carboxylic acid. youtube.comkhanacademy.org

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comkhanacademy.org Alternatively, reaction with acyl chlorides or anhydrides in the presence of a base provides a more facile route to the corresponding esters. These esterification reactions allow for the introduction of a wide array of functional groups, potentially modulating the physicochemical properties of the parent molecule. nih.govyoutube.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂, rt | 6-aminochromane-2-carbaldehyde |

| Oxidation (to carboxylic acid) | KMnO₄, H₂O/Acetone, 0 °C to rt | 6-aminochromane-2-carboxylic acid |

| Esterification | Acetic acid, H₂SO₄ (cat.), reflux | (6-aminochroman-2-yl)methyl acetate |

| Esterification | Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | (6-aminochroman-2-yl)methyl benzoate |

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of the chromane system in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the amino group and the ether oxygen of the dihydropyran ring. wikipedia.orglibretexts.org The amino group is a powerful activating group and an ortho-, para-director. masterorganicchemistry.com Given that the para-position (C-6) is already substituted, electrophilic attack is expected to occur predominantly at the positions ortho to the amino group, which are C-5 and C-7.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 6-amino-5-nitro-2-hydroxymethylchromane and 6-amino-7-nitro-2-hydroxymethylchromane. The exact regioselectivity would depend on steric factors and the reaction conditions. To avoid oxidation of the amino group, it is often protected, for example by acylation, prior to the electrophilic substitution reaction. The acetylated amine is still an ortho-, para-director but is less activating than the free amine.

Heterocyclic Annulation onto the Chromane Framework

The inherent reactivity of the functional groups on this compound can be exploited for the construction of fused heterocyclic systems. This process, known as annulation, can lead to complex polycyclic structures. nih.govcaltech.edumit.edursc.org

For example, the amino group at C-6 can be a key component in the formation of a new heterocyclic ring. Reaction with a 1,3-dielectrophile could lead to the formation of a fused pyrimidine (B1678525) or pyrazine (B50134) ring. For instance, condensation with a β-ketoester could, after initial amide formation and subsequent cyclization, lead to a fused pyridinone ring system.

Furthermore, ortho-functionalization of the amino group, for instance through a Skraup or Doebner-von Miller reaction, could be envisioned to construct a fused quinoline (B57606) ring, resulting in a chromanoquinoline scaffold. The specific annulation strategy would depend on the desired heterocyclic system and the choice of reagents.

Analytical Characterization Techniques for Novel this compound Derivatives

The synthesis of novel derivatives of this compound necessitates robust analytical techniques for their structural elucidation and purity assessment. A combination of spectroscopic and chromatographic methods is typically employed.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of a molecule. In derivatives of this compound, ¹H NMR would show characteristic signals for the aromatic protons, the protons of the dihydropyran ring, and any newly introduced functional groups. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the acylation of the amino group would be confirmed by the appearance of a strong amide C=O stretching band (typically around 1650-1680 cm⁻¹). Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would be evidenced by the appearance of a characteristic C=O stretching vibration at higher wavenumbers.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a new derivative.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of chromane derivatives. By comparing the retention time of the synthesized compound with that of starting materials and potential byproducts, its purity can be accurately assessed.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography can be an effective analytical tool. nih.gov Often, derivatization of polar functional groups (like the amine and alcohol) is necessary to increase volatility. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture.

| Analytical Technique | Information Obtained |

| ¹H NMR | Number and environment of protons |

| ¹³C NMR | Number and type of carbon atoms |

| IR Spectroscopy | Presence of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| HPLC | Purity assessment and separation |

| GC | Analysis of volatile derivatives |

Structural and Conformational Analysis of 6 Amino 2 Hydroxymethylchromane

Theoretical and Experimental Conformational Analysis of the Chromane (B1220400) Ring System

The dihydropyran ring in chromane derivatives is not flat. It adopts a puckered conformation to relieve ring strain. Theoretical calculations and experimental data, primarily from 1H-NMR spectroscopy, indicate that the dihydropyran ring in 2-substituted chromanes typically exists in a half-chair conformation. nih.gov In this arrangement, four of the six ring atoms are in a plane, while the other two are puckered out of the plane.

The helicity of this half-chair conformation is a key stereochemical descriptor. A P-helicity (P for plus) describes a right-handed twist of the dihydropyran ring, while an M-helicity (M for minus) describes a left-handed twist. nih.govresearchgate.net The preferred helicity is often correlated with the sign of the specific optical rotation (SOR) and the Cotton effects observed in circular dichroism spectroscopy. nih.gov For many 2-aliphatic substituted chromanes, a P-helicity is associated with a positive SOR. nih.gov The exact conformation and its energy can be influenced by the nature and position of substituents.

Table 1: Common Conformations of the Dihydropyran Ring

| Conformation | Description | Relative Stability |

|---|---|---|

| Half-Chair | Four atoms are coplanar, with the remaining two atoms displaced on opposite sides of the plane. Generally the most stable conformation for the chromane ring system. nih.gov | Most Stable |

| Boat | Four atoms form a planar rectangle, with the other two atoms located on the same side of this plane. Generally a higher energy transition state between half-chair conformations. | Less Stable |

| Twist-Boat | A twisted form of the boat conformation, which is more flexible and often lower in energy than the pure boat form. | Intermediate |

The fusion of the benzene (B151609) ring to the dihydropyran ring significantly restricts the conformational flexibility of the chromane system compared to a simple tetrahydropyran (B127337) ring. The C4a-C8a bond is part of the rigid aromatic system, which anchors the dihydropyran ring and limits the possible puckering modes.

Furthermore, substituents on the benzene ring can electronically influence the ring system. The amino group (-NH2) at the C-6 position is an activating group, meaning it donates electron density to the aromatic ring through resonance. libretexts.org This increased electron density can affect the electronic environment of the entire chromane scaffold, potentially influencing bond lengths and angles within the dihydropyran ring and subtly altering its conformational preferences. nih.gov

Stereochemical Attributes of the C-2 Hydroxymethyl Group

The C-2 carbon of 6-Amino-2-hydroxymethylchromane is a chiral center because it is bonded to four different groups: the ring oxygen, the C-3 methylene (B1212753) group, a hydrogen atom, and the hydroxymethyl group (-CH2OH). This chirality gives rise to stereoisomers.

Determining the absolute configuration (R or S) at the C-2 center is crucial for understanding the molecule's biological activity. Chiroptical spectroscopic methods are paramount for this purpose.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation. For chromane derivatives, a correlation often exists between the helicity of the dihydropyran ring and the sign of the Cotton effect within the ¹Lₑ band. researchgate.net The absolute configuration of a flexible molecule like this compound can be reliably assigned by comparing the experimental ECD spectrum with spectra generated through quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org This computational approach involves performing a conformational search, optimizing the geometries of the most stable conformers, and then calculating a population-weighted average ECD spectrum. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org VCD is particularly powerful for determining the absolute configuration of molecules, including diastereomers, as it provides a rich fingerprint of the molecule's vibrational modes and three-dimensional structure. rsc.org The unambiguous assignment is achieved by comparing the experimental VCD spectrum with the DFT-calculated spectrum for a chosen enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While related to ECD, ORD provides complementary information and was historically a primary method for assigning absolute configuration. nih.gov

For 2-substituted chromanes, a general rule often links the sign of the specific optical rotation ([α]D) to the absolute configuration at C-2. For instance, (R)-2-hydroxymethylchromane has been reported with a large negative [α]D value. nih.gov

Due to the single chiral center at C-2, this compound exists as a pair of enantiomers:

(R)-6-Amino-2-hydroxymethylchromane

(S)-6-Amino-2-hydroxymethylchromane

These two molecules are non-superimposable mirror images of each other. tru.ca They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

If additional chiral centers were present in the molecule, diastereomers would be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. tru.cauou.ac.in For this compound itself, only enantiomers exist.

Table 2: Stereoisomers of this compound

| Stereoisomer | Relationship | Chirality at C-2 | Optical Activity |

|---|---|---|---|

| (R)-6-Amino-2-hydroxymethylchromane | Enantiomer of (S)-form | R | Rotates plane-polarized light |

| (S)-6-Amino-2-hydroxymethylchromane | Enantiomer of (R)-form | S | Rotates plane-polarized light (opposite to R) |

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the -OH and -NH2 groups) and acceptors (the oxygen atom in the ring, the oxygen of the -OH group, and the nitrogen of the -NH2 group) allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's preferred conformation.

Specifically, a hydrogen bond can form between the hydrogen of the C-2 hydroxymethyl group and the amino group at C-6, or with the ring oxygen. However, a particularly stable conformation is likely to arise from the formation of a six-membered ring through an intramolecular hydrogen bond. researchgate.net One such possibility involves a hydrogen bond between one of the hydrogens of the C-6 amino group and the oxygen of the C-2 hydroxymethyl group. Another involves the hydrogen of the hydroxymethyl group and the lone pair of the amino nitrogen. Infrared and NMR spectroscopy can provide evidence for such interactions. mdpi.compsu.edu

The formation of these hydrogen bonds can lock the molecule into a more rigid conformation, affecting not only its shape but also its physicochemical properties. nih.gov For example, an intramolecular hydrogen bond can shield the involved polar groups from the solvent, effectively increasing the molecule's lipophilicity. The relative strength of these bonds depends on the geometry of the resulting ring and the basicity of the acceptor atom, with the amino nitrogen being a particularly strong proton acceptor. psu.edu

Table 3: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Group | Resulting Ring Size | Potential Impact on Conformation |

|---|---|---|---|

| C2-Hydroxyl (-OH) | Ring Oxygen (O1) | 5-membered | Influences orientation of the hydroxymethyl group. |

| C2-Hydroxyl (-OH) | C6-Amino (-NH2) | 7-membered | Less likely due to ring strain, but possible. |

Solid-State Structural Analysis (e.g., X-ray Crystallography of derivatives)

The investigation into the three-dimensional arrangement of atoms in the solid state is crucial for understanding the intrinsic properties of a molecule. X-ray crystallography is a powerful technique that provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. stuba.sk

Research Findings for a Chromane Derivative

A detailed crystallographic study was conducted on isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate (I). stuba.sk This compound, while different from this compound, shares the fundamental chromane core, making its structural data relevant for understanding the general conformational behavior of this class of compounds.

The crystal structure of compound (I) was determined using X-ray diffraction data collected at a low temperature of 100(2) K. stuba.sk It crystallizes as a racemate in the monoclinic space group C2/c. stuba.sk The chromane moiety in this derivative is composed of a benzene ring fused to a six-membered heterocyclic ring. This heterocyclic ring adopts a distorted half-chair conformation. stuba.sk

The stability of the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, O—H∙∙∙N and N—H∙∙∙O hydrogen bonds link the molecules, creating a two-dimensional network. stuba.sk The dihedral angle between the chromane and benzothiazol ring systems is reported to be 80.6(1)°. stuba.sk

Crystallographic Data for Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate (I)**

The following table summarizes the key crystallographic data for compound (I). stuba.sk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 29.353(3) |

| b (Å) | 8.4411(7) |

| c (Å) | 17.159(2) |

| α (°) | 90 |

| β (°) | 108.76(1) |

| γ (°) | 90 |

| Volume (ų) | 4022.9(7) |

| Z | 8 |

Structure Activity Relationship Sar Studies of 6 Amino 2 Hydroxymethylchromane Analogs

Methodologies for SAR Elucidation and Optimization

The elucidation of SAR for 6-amino-2-hydroxymethylchromane analogs involves a systematic approach combining rational design, chemical synthesis, and biological evaluation.

The rational design of novel this compound analogs is often guided by computational modeling and a deep understanding of the target biology. The synthesis of these rationally designed compounds is a critical step in the SAR exploration. Various synthetic strategies have been developed for the construction of the chromane (B1220400) scaffold and the introduction of diverse substituents.

The synthesis of the chromane ring system can be achieved through several methods, including the reaction of phenols with α,β-unsaturated aldehydes or ketones. For the specific introduction of the 6-amino and 2-hydroxymethyl groups, multi-step synthetic routes are typically required. The 6-amino group can be introduced via nitration of the benzene (B151609) ring followed by reduction, or through direct amination methods. The 2-hydroxymethyl group can be installed by various synthetic transformations, often involving the reduction of a corresponding carboxylic acid or aldehyde at the C-2 position.

Systematic structural modifications are the cornerstone of SAR studies. By methodically altering different parts of the this compound molecule, researchers can map the chemical space and identify key structural motifs responsible for biological activity. These modifications typically involve changes to the C-6 amino group, the C-2 hydroxymethyl substituent, and the chromane core itself. The synthesis of a library of analogs with diverse functionalities allows for a comprehensive evaluation of the impact of these changes on the desired biological endpoint.

Impact of C-6 Amino Group Modifications on Activity Profiles

SAR studies on related heterocyclic compounds have demonstrated that the nature of the substituent on the amino group can have a profound effect on activity. For instance, conversion of the primary amine to secondary or tertiary amines, amides, sulfonamides, or ureas can lead to a wide range of biological responses. The electronic nature of the substituents on the nitrogen atom (electron-donating or electron-withdrawing) can also modulate the activity.

To illustrate the potential impact of C-6 amino group modifications, a hypothetical data table is presented below, based on general SAR principles observed in similar heterocyclic scaffolds.

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 1a | H | H | 10.5 |

| 1b | CH3 | H | 5.2 |

| 1c | CH3 | CH3 | 8.9 |

| 1d | COCH3 | H | 15.8 |

| 1e | SO2CH3 | H | 22.1 |

This table is for illustrative purposes and represents hypothetical data based on general SAR trends.

From this hypothetical data, one might infer that small alkyl substitution on the amine (Compound 1b) could be beneficial for activity, while acylation or sulfonylation (Compounds 1d and 1e) may lead to a decrease in potency.

Role of the C-2 Hydroxymethyl Substituent in Structure-Activity Relationships

Modifications at this position could include:

Chain extension or branching: Altering the length and branching of the alkyl chain bearing the hydroxyl group.

Conversion to other functional groups: Transforming the hydroxyl group into an ether, ester, or amine.

Removal of the hydroxyl group: To assess its importance for activity.

A hypothetical data table illustrating the potential effects of modifying the C-2 hydroxymethyl group is shown below.

| Compound | R Group at C-2 | Biological Activity (IC50, µM) |

| 2a | -CH2OH | 10.5 |

| 2b | -CH2OCH3 | 18.2 |

| 2c | -CH2OCOCH3 | 25.6 |

| 2d | -H | 50.1 |

This table is for illustrative purposes and represents hypothetical data based on general SAR trends.

This hypothetical data suggests that the presence of the hydroxyl group (Compound 2a) is important for activity, and its conversion to an ether or ester (Compounds 2b and 2c) or its complete removal (Compound 2d) diminishes the biological response.

Influence of Stereochemistry at C-2 on Biological Activity

The C-2 position of the this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that stereochemistry can have a profound impact on biological activity. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

Therefore, the stereospecific synthesis and biological evaluation of the individual enantiomers of this compound analogs are crucial steps in the SAR elucidation. It is often observed that one enantiomer is significantly more active than the other (the eutomer), while the other may be less active or even inactive (the distomer).

A hypothetical data table comparing the activity of the (R) and (S) enantiomers is presented below.

| Compound | Stereochemistry at C-2 | Biological Activity (IC50, µM) |

| 3a | (R) | 2.5 |

| 3b | (S) | 45.8 |

| 3c | Racemic | 10.5 |

This table is for illustrative purposes and represents hypothetical data based on general SAR trends.

This hypothetical data highlights a significant difference in activity between the two enantiomers, with the (R)-enantiomer (Compound 3a) being substantially more potent than the (S)-enantiomer (Compound 3b).

Contributions of the Chromane Core to the Overall Activity

The chromane core itself serves as a rigid scaffold that orients the key functional groups (the C-6 amino group and the C-2 hydroxymethyl substituent) in a specific three-dimensional arrangement for optimal interaction with the biological target. The chromane ring system is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active natural products and synthetic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, this would involve correlating variations in their structural properties with a measured biological endpoint.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that begins with a dataset of this compound analogs with experimentally determined biological activities. researchgate.net Both linear and nonlinear modeling methods can be employed.

Linear Models: Multiple Linear Regression (MLR) is a common starting point, seeking a linear correlation between molecular descriptors and activity. nih.gov

Nonlinear Models: More complex relationships can be captured using machine learning algorithms such as Support Vector Machines (SVM), Random Forest, or Artificial Neural Networks (ANN). mdpi.com

The dataset would be divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen compounds. mdpi.com

Selection and Validation of Molecular Descriptors

Molecular descriptors are numerical representations of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step in developing a robust QSAR model. For this compound derivatives, these could include:

1D and 2D Descriptors: These describe basic properties like molecular weight, atom counts, and topological indices which represent molecular branching and shape. researchgate.net

3D Descriptors: These capture the three-dimensional arrangement of the molecule, including steric (e.g., molecular volume) and electronic (e.g., dipole moment) properties. researchgate.net

Quantum Chemical Descriptors: Calculated using quantum mechanics, these can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The selection process often involves statistical techniques to identify the most relevant descriptors and avoid overfitting. Validation of the chosen descriptors ensures they are meaningful and contribute to the model's predictive ability. mdpi.comresearchgate.net

Statistical Analysis of QSAR Models

Rigorous statistical analysis is essential to validate the performance and reliability of any developed QSAR model. researchgate.netresearchgate.netnih.gov Key statistical parameters used for this purpose include:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training set data. A value closer to 1 indicates a better fit. researchgate.net

Cross-validated R² (Q²): This is determined using techniques like leave-one-out (LOO) cross-validation and provides an estimate of the model's internal predictive ability. mdpi.com

External Validation (R²_pred): The model's predictive power on an external test set is the ultimate test of its utility. mdpi.com A high R²_pred value indicates that the model can accurately predict the activity of new compounds.

A hypothetical data table illustrating the kind of statistical validation that would be performed is presented below.

| Model | Method | R² | Q² | R²_pred |

| 1 | MLR | 0.75 | 0.68 | 0.72 |

| 2 | SVM | 0.88 | 0.82 | 0.85 |

| 3 | Random Forest | 0.92 | 0.85 | 0.89 |

Molecular Mechanism Investigations of 6 Amino 2 Hydroxymethylchromane

Elucidation of Molecular Targets and Downstream Pathways

Identification of Receptor Binding Sites and Binding Affinities

There is currently no published research that identifies specific receptor binding sites for 6-Amino-2-hydroxymethylchromane. Studies detailing its binding affinities to any known receptors are also absent from the scientific literature. This lack of data prevents the construction of a receptor binding profile for the compound.

Enzyme Inhibition or Activation Studies

Similarly, investigations into the potential for this compound to act as an inhibitor or activator of specific enzymes have not been reported. As a result, there is no data available on its enzymatic activity, and no interactive data table can be generated at this time.

Interaction with Nucleic Acids (e.g., DNA intercalation)

The potential for this compound to interact with nucleic acids, for instance through DNA intercalation, has not been explored in any available studies.

Cellular Perturbation Analyses using this compound

Analysis of Cellular Signaling Pathway Modulation

Due to the absence of studies on its molecular targets, there is no information regarding the modulation of cellular signaling pathways by this compound.

Investigation of Cell Cycle Progression Effects

No studies were found that investigated the effects of this compound on cell cycle progression.

Induction of Apoptotic or Autophagic Pathways

Programmed cell death and cellular recycling are critical processes for maintaining tissue homeostasis. Two key mechanisms involved are apoptosis and autophagy.

Apoptosis , or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govresearchgate.net The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of a cascade of enzymes called caspases. nih.govresearchgate.net The intrinsic pathway is initiated by cellular stress, which causes the release of pro-apoptotic proteins from the mitochondria, ultimately converging on the activation of executioner caspases. researchgate.net

Autophagy is a catabolic process where cells degrade and recycle their own components. acs.orgnih.gov This process is essential for cellular renovation and survival during periods of stress, such as nutrient deprivation. acs.orgnih.gov The formation of a double-membraned vesicle, known as an autophagosome, engulfs cytoplasmic material and delivers it to the lysosome for degradation. nih.gov The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of autophagy, with its inhibition generally leading to the induction of the process. acs.orgnih.gov

A thorough search of scientific literature reveals no studies that have investigated the potential for this compound to induce either apoptotic or autophagic pathways. Therefore, no data on its effects on key markers of these processes, such as caspase activation or the formation of autophagosomes, is currently available.

In Vitro Mechanistic Studies using Cell-Free Systems

Cell-free systems are powerful tools for studying biochemical and molecular interactions in a controlled environment, devoid of the complexity of a living cell. creativebiomart.net These systems allow for the precise investigation of a compound's direct effects on specific proteins or biochemical pathways.

Protein-Ligand Interaction Assays

Protein-ligand interaction assays are designed to characterize the binding of a small molecule (ligand), such as this compound, to a specific protein target. These assays can determine the affinity, kinetics, and thermodynamics of the interaction, providing insight into the compound's potential mechanism of action. Common techniques include:

Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip to which a protein is immobilized, allowing for real-time monitoring of ligand binding.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the specific amino acid residues of a protein that are involved in the binding of a ligand.

No publicly available data from protein-ligand interaction assays involving this compound could be identified. Consequently, there is no information regarding its potential protein targets or binding affinities.

Biochemical Pathway Reconstruction

Biochemical pathway reconstruction involves assembling the components of a metabolic or signaling pathway in a test tube to study its function in a simplified and controlled setting. nih.govnih.gov This "bottom-up" approach allows researchers to dissect the roles of individual enzymes and investigate how a compound might modulate the pathway's activity. nih.gov These reconstituted systems can be used to identify specific enzymatic steps that are either inhibited or activated by the compound of interest.

Computational Chemistry and Theoretical Modeling of 6 Amino 2 Hydroxymethylchromane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 6-Amino-2-hydroxymethylchromane, these methods can predict its electronic behavior and reactivity, offering insights that complement experimental studies.

Determination of Electronic Properties (e.g., HOMO-LUMO energies, orbital distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals is a crucial indicator of chemical stability and reactivity.

For a molecule like this compound, the distribution of these orbitals would likely show the HOMO localized around the electron-rich amino group and the aromatic ring, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed more across the chromane (B1220400) ring system.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and representative of what might be expected for a molecule of this type based on computational studies of similar compounds.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations can map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of the most probable reaction pathways and the characterization of transition states—the high-energy intermediates that govern the reaction rate. For instance, in a hypothetical N-alkylation reaction, quantum chemical calculations could determine the energy barrier for the reaction and the geometry of the transition state, providing a deeper understanding of the reaction kinetics.

Prediction of Spectroscopic Properties (e.g., Optical Rotation, ECD)

For chiral molecules such as the enantiomers of this compound, computational methods can predict spectroscopic properties that are dependent on stereochemistry. The calculation of optical rotation and Electronic Circular Dichroism (ECD) spectra is particularly valuable. By comparing the computationally predicted spectra with experimental data, the absolute configuration of a synthesized or isolated stereoisomer can be determined. These calculations are typically performed using time-dependent density functional theory (TD-DFT).

Table 2: Predicted Spectroscopic Data for (R)-6-Amino-2-hydroxymethylchromane

| Spectroscopic Property | Predicted Value | Method |

| Optical Rotation [α]D | +25.3 deg | B3LYP/6-31G(d) |

| Major ECD Cotton Effect | 290 nm (positive) | TD-DFT |

Note: The values in this table are hypothetical and serve as an example of the type of data generated from these calculations.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Identification of Putative Protein Binding Sites for this compound

Based on the structural features of this compound, several classes of proteins could be considered as potential targets. The chromane nucleus is a known pharmacophore for a variety of targets. For instance, derivatives of chromane have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and proteins implicated in neurodegenerative conditions such as Alzheimer's disease. researchgate.netcore.ac.ukresearchgate.netnih.gov Molecular docking studies would involve screening this compound against a panel of such protein targets to identify those for which it shows a favorable binding affinity.

Ligand Pose Prediction and Detailed Interaction Analysis

Once a putative protein target is identified, molecular docking can predict the most stable binding pose of this compound within the active site. This analysis provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, in a hypothetical docking study with a protein kinase, the amino group of this compound could act as a hydrogen bond donor to an acceptor residue in the protein's hinge region, a common binding motif for kinase inhibitors. The hydroxymethyl group could form additional hydrogen bonds, and the chromane ring could engage in hydrophobic interactions within the binding pocket. This detailed interaction analysis is fundamental for structure-based drug design and lead optimization.

Estimation of Binding Affinities and Free Energies

A crucial aspect of characterizing a bioactive molecule is to determine its binding affinity for its biological targets. Computational methods provide a powerful means to estimate these binding affinities and the associated free energies of binding. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods used for this purpose. These methods calculate the free energy difference between two states, for instance, the bound and unbound states of a ligand to a protein.

For this compound, these calculations would involve defining a specific protein target and then simulating the process of the compound binding to it. The binding free energy (ΔG_bind) is a key thermodynamic parameter that quantifies the strength of the interaction. A more negative ΔG_bind indicates a stronger and more favorable interaction. The binding free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

In a hypothetical study of this compound binding to a target protein, the estimated binding affinities could be presented as follows. It is important to note that the following data is illustrative and not based on published experimental results for this specific compound.

Table 1: Illustrative Estimated Binding Affinities and Free Energies for this compound with a Hypothetical Target Protein

| Computational Method | Target Protein | ΔG_bind (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| FEP | Protein Kinase X | -9.5 | -12.2 | 2.7 |

| TI | Protein Kinase X | -9.2 | -11.8 | 2.6 |

| MM/PBSA | Protein Kinase X | -8.7 | -10.5 | 1.8 |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment.

Conformational Dynamics of this compound and its Complexes

The chromane scaffold of this compound possesses a degree of flexibility. MD simulations can be employed to explore the conformational landscape of this molecule in different environments, such as in aqueous solution or when bound to a protein. nih.gov These simulations can reveal the preferred conformations of the hydroxymethyl group and the amino substituent, as well as the puckering of the dihydropyran ring.

When this compound forms a complex with a protein, MD simulations can elucidate the dynamic nature of this interaction. The simulations would show how the ligand adapts its conformation within the binding site and how the protein, in turn, may undergo conformational changes to accommodate the ligand. Analysis of the simulation trajectories can identify key dihedral angles and their fluctuations, providing insights into the molecule's flexibility.

Table 2: Illustrative Conformational Dihedral Angles of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |

| τ1 (C1-C2-O-Cα) | Hydroxymethyl group orientation | 65 | 15 |

| τ2 (C5-C6-N-H) | Amino group orientation | 180 | 25 |

Note: The data in this table is for illustrative purposes only.

Stability and Flexibility Analysis of Protein-Ligand Interactions

MD simulations are instrumental in assessing the stability of a protein-ligand complex and analyzing the flexibility of the interacting components. nih.gov By running simulations for tens to hundreds of nanoseconds, it is possible to observe the stability of the binding pose of this compound within its target's binding site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability.

Furthermore, the root-mean-square fluctuation (RMSF) of individual residues in the protein can be calculated from the MD trajectory. This analysis highlights regions of the protein that become more or less flexible upon ligand binding, which can have functional implications. For instance, a decrease in the flexibility of the binding site residues would suggest a stable interaction with this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico ADMET prediction is a critical component of modern drug discovery and development, allowing for the early assessment of a compound's pharmacokinetic properties. nih.govnih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties from the molecular structure of a compound like this compound.

Prediction of Membrane Permeability and Intestinal Absorption

The ability of a molecule to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. Computational models can predict parameters like the apparent permeability coefficient (Papp) and the percentage of human intestinal absorption (%HIA). These predictions are often based on molecular descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these predictions would guide its potential for oral administration.

Table 3: Illustrative Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value | Interpretation |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | High |

| Human Intestinal Absorption (%HIA) | 92.5% | High |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

Note: The data in this table is for illustrative purposes only.

Computational Metabolite Prediction and Metabolic Stability

Understanding how a compound is metabolized is crucial for predicting its duration of action and potential for drug-drug interactions. Computational tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes. rsc.org For this compound, these tools might predict oxidation of the amino group or hydroxylation of the aromatic ring as potential metabolic pathways.

Metabolic stability can also be computationally estimated, providing an indication of how quickly the compound will be cleared from the body. This is often expressed as an intrinsic clearance rate.

Table 4: Illustrative Predicted Metabolic Profile of this compound

| Metabolic Pathway | Predicted Metabolite | CYP Isoform(s) |

| Aromatic Hydroxylation | 6-Amino-7-hydroxy-2-hydroxymethylchromane | CYP2D6, CYP3A4 |

| N-dealkylation | Not Applicable | - |

| O-dealkylation | Not Applicable | - |

Note: The data in this table is for illustrative purposes only.

In Silico Approaches for Excretion Pathway Prediction

The prediction of a compound's excretion pathway is a critical component of computational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.govgithub.com For this compound, in silico models can provide valuable insights into its likely routes of elimination from the body, primarily focusing on renal (urine) and biliary (feces) excretion. pharmacyinfoline.com These predictive methods help to estimate a drug's half-life and potential for accumulation, guiding further development long before clinical trials. pharmacyinfoline.com

Computational approaches to predict excretion are diverse, ranging from physiologically based pharmacokinetic (PBPK) models to quantitative structure-property relationship (QSPR) models and machine learning algorithms. pharmacyinfoline.com PBPK models are sophisticated systems that simulate the drug's movement and transformation within a virtual organism, incorporating physiological parameters. pharmacyinfoline.com QSPR models, on the other hand, establish statistical correlations between a molecule's structural or physicochemical properties and its excretion characteristics, such as the fraction excreted unchanged in urine (fe) or renal clearance (CLr). pharmacyinfoline.com

For a molecule like this compound, key molecular descriptors would be calculated to feed into these models. These descriptors include molecular weight, logP (lipophilicity), polar surface area (PSA), hydrogen bond donors and acceptors, and charge. nih.gov For instance, models predicting biliary excretion often consider molecular weight and polarity as primary determinants. pharmacyinfoline.com

Furthermore, in silico transporter modeling is crucial. pharmacyinfoline.com The interaction of this compound with efflux transporters like P-glycoprotein (P-gp) or uptake transporters in the kidney and liver can significantly influence its disposition. pharmacyinfoline.com Computational docking and pharmacophore models can predict whether the compound is a likely substrate for these transporters, thereby indicating a tendency for active secretion into urine or bile. pharmacyinfoline.com

The probable metabolic fate of this compound would also be predicted computationally to inform excretion pathways, as metabolites are often cleared differently than the parent compound. nih.govnih.gov The primary amine and hydroxymethyl groups on the molecule are likely sites for Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. nih.govnih.gov In silico metabolism prediction tools, such as those that model interactions with Cytochrome P450 (CYP) enzymes, would identify the most probable metabolites. nih.gov The properties of these predicted metabolites would then be used to estimate their own clearance routes.

| Transporter Modeling | Molecular docking or pharmacophore modeling to predict interactions with key uptake and efflux transporters (e.g., P-gp, OATs, OCTs). pharmacyinfoline.com | Substrate likelihood for specific transporters, potential for active secretion. | 3D molecular structure, electrostatic potential, pharmacophoric features. |

Virtual Screening and Combinatorial Library Design based on the Chromane Scaffold

The chromane ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation means that the chromane framework is capable of binding to a variety of biological targets, making it an excellent starting point for drug discovery campaigns. nih.govcore.ac.uk Virtual screening and combinatorial library design are two powerful computational techniques used to explore the chemical space around this scaffold to identify novel, potent, and selective ligands. nih.govresearchgate.net

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein receptor or enzyme. als-journal.comnih.gov In a campaign focused on the chromane scaffold, a library of commercially available or synthetically accessible chromane derivatives would be docked into the three-dimensional structure of a target protein. nih.gov The docking algorithm predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity (e.g., docking score). als-journal.com For instance, a virtual screen of chromane derivatives was used to identify potential PD-1/PD-L1 inhibitors for cancer immunotherapy. acs.org Compounds with high scores and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the target's active site are selected for further experimental testing. researchgate.net

Combinatorial Library Design is a strategy to systematically create a large number of compounds from a common core structure (the scaffold) and a set of variable building blocks (R-groups). researchgate.netrsc.org For the this compound scaffold, a virtual combinatorial library can be designed to explore the structure-activity relationship (SAR). This involves defining points of diversification on the chromane ring and computationally enumerating all possible combinations with a selected set of chemical substituents. For example, the amino group at the 6-position could be acylated with various carboxylic acids, and the aromatic ring could be further substituted to modulate electronic and steric properties.

The goal is to design a library that covers a broad and relevant pharmacophore space. researchgate.net The properties of the virtual library, such as diversity, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and predicted ADME properties, are analyzed to prioritize a smaller, more manageable set of compounds for actual chemical synthesis and biological evaluation. researchgate.net This approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. researchgate.net

Table 2: Illustrative Combinatorial Library Design for the Chromane Scaffold

| Scaffold Position | R-Group Variation | Rationale for Variation |

|---|---|---|

| Position 6 (Amine) | -H (as in parent) -C(O)CH₃ (Acetyl) -C(O)Ph (Benzoyl) -SO₂CH₃ (Mesyl) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. Introduce different steric bulk to probe binding pocket. |

| Position 2 (Hydroxymethyl) | -CH₂OH (as in parent) -CH₂OCH₃ (Methyl ether) -C(O)OH (Carboxylic acid) | Alter polarity and hydrogen bonding. Introduce a potential negative charge to interact with positively charged residues. |

| Aromatic Ring (e.g., Pos. 7 or 8) | -H (as in parent) -F (Fluoro) -Cl (Chloro) -OCH₃ (Methoxy) | Fine-tune electronic properties (electron-withdrawing vs. donating) and lipophilicity of the scaffold to improve binding or pharmacokinetic properties. |

Advanced Research Applications and Methodologies of 6 Amino 2 Hydroxymethylchromane

Development of 6-Amino-2-hydroxymethylchromane-based Chemical Probes

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structure of this compound offers two key functional handles, the 6-amino group and the 2-hydroxymethyl group, for transformation into sophisticated probes.

The aromatic amine at the 6-position can be readily diazotized and converted into a variety of other functional groups, or it can be acylated to attach reporter molecules such as fluorophores or biotin. For example, coupling with a fluorescent dye would enable the visualization of the molecule's distribution in cells or tissues. The electron-rich nature of the aromatic ring, activated by the amino group, also makes it a candidate for oxidative coupling reactions to label proteins containing electron-rich unnatural amino acids like 5-hydroxytryptophan. nih.gov

The primary alcohol at the 2-position provides another site for modification. It can be esterified or etherified to link to other molecules of interest. For instance, it could be attached to a photolabile caging group, allowing for the controlled release of the parent compound upon light stimulation, a technique known as photorelease or uncaging. This would enable precise spatial and temporal control over its biological activity.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Functionalization Site | Reporter/Effector Group | Potential Application |

| Fluorescent Probe | 6-amino group | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Affinity Probe | 6-amino group | Biotin | Target identification via streptavidin pull-down |

| Photoaffinity Label | 6-amino group | Azide, Diazirine | Covalent labeling of binding partners |

| Caged Compound | 2-hydroxymethyl group | o-Nitrobenzyl group | Spatiotemporal control of biological activity |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for the identification of lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com Hits are then optimized and grown into more potent, drug-like molecules. youtube.comyoutube.com

This compound possesses characteristics that make it an attractive candidate for inclusion in a fragment library. It adheres to the "Rule of Three," a common guideline for fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3). The chromane (B1220400) core provides a rigid, three-dimensional scaffold that can present the amino and hydroxymethyl groups in defined orientations for interaction with a protein binding site.

In an FBDD campaign, this compound would be screened against a target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. youtube.com Once a binding interaction is confirmed, the fragment can be elaborated in several ways:

Fragment Growing: The 2-hydroxymethyl group can be extended to access adjacent pockets in the binding site.

Fragment Linking: If another fragment is found to bind nearby, a linker can be designed to connect it to the 6-amino group of the chromane. youtube.com

Fragment Merging: The chromane scaffold could be combined with features from another overlapping fragment to create a novel, higher-affinity ligand. youtube.com

Table 2: Physicochemical Properties of this compound for FBDD

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 179.22 g/mol | ≤ 300 | Yes |

| cLogP (estimated) | ~1.5 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 2 (amine, hydroxyl) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2 (ether, hydroxyl) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | Low (favorable) | Yes |

Application in Covalent Modifier Design and Mechanism-Based Inhibitors